6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine
CAS No.: 121655-34-3
Cat. No.: VC0173743
Molecular Formula: C7H7BrN4
Molecular Weight: 227.065
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 121655-34-3 |
|---|---|
| Molecular Formula | C7H7BrN4 |
| Molecular Weight | 227.065 |
| IUPAC Name | 6-bromo-5,7-dimethyl-2H-triazolo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C7H7BrN4/c1-3-5(8)4(2)9-7-6(3)10-12-11-7/h1-2H3,(H,9,10,11,12) |
| Standard InChI Key | FLSDVTBWNPFHKP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC2=NNN=C12)C)Br |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine are summarized in the following table:
The compound's structure consists of a triazole ring fused to a pyridine ring, creating a bicyclic system. The bromine atom at position 6 and the methyl groups at positions 5 and 7 significantly influence its chemical reactivity and physical properties. The presence of the triazole ring contributes to its potential for hydrogen bonding interactions, which is relevant for its biological activity.
Synthesis Methods
The synthesis of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine can be achieved through several synthetic routes. One prevalent method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This approach is considered environmentally friendly as it is catalyst-free and additive-free, producing good to excellent yields.
Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity. The general synthetic approach can be summarized in the following steps:
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Preparation of the appropriate pyridine precursor with bromination at the 6-position
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Introduction of methyl groups at the 5 and 7 positions
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Formation of the triazole ring through cyclization reactions
This synthesis methodology aligns with green chemistry principles, making it attractive for large-scale production in pharmaceutical and chemical industries.
Current Research Trends and Future Prospects
Current research on 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine and related compounds focuses on several key areas:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of structure-activity relationships to enhance biological activity
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Investigation of novel applications in material science and catalysis
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Understanding the molecular mechanisms underlying biological activities
Future research directions may include:
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Computational studies to predict and optimize biological activities
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Development of library-based approaches for rapid screening of derivatives
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Integration of the compound into larger molecular systems for specific applications
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Exploration of synergistic effects with other bioactive compounds
The versatility and potential applications of 6-Bromo-5,7-dimethyl-v-triazolo[4,5-b]pyridine suggest that it will continue to be an important compound in both academic research and industrial applications.
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